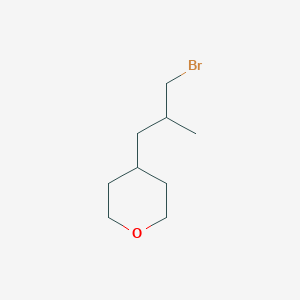
4-(2-Acetylthiophen-3-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Acetylthiophen-3-YL)benzaldehyde is an organic compound with the molecular formula C13H10O2S It features a benzaldehyde moiety substituted with a 2-acetylthiophene group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylthiophen-3-YL)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylthiophene. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the formyl group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the controlled acylation and formylation reactions, followed by purification through recrystallization or chromatography to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetylthiophen-3-YL)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-Acetylthiophen-3-YL)benzoic acid.
Reduction: 4-(2-Acetylthiophen-3-YL)benzyl alcohol.
Substitution: 4-(2-Acetyl-5-bromothiophen-3-YL)benzaldehyde or 4-(2-Acetyl-5-nitrothiophen-3-YL)benzaldehyde.
Scientific Research Applications
4-(2-Acetylthiophen-3-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Acetylthiophen-3-YL)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Acetylthiophen-2-YL)benzaldehyde
- 4-(2-Acetylthiophen-4-YL)benzaldehyde
- 4-(2-Acetylfuran-3-YL)benzaldehyde
Uniqueness
4-(2-Acetylthiophen-3-YL)benzaldehyde is unique due to the specific positioning of the acetyl and formyl groups, which can influence its reactivity and interaction with other molecules. This structural arrangement may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
397872-09-2 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
InChI Key |
DQLJEYMIWWFERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



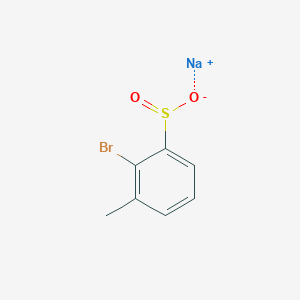
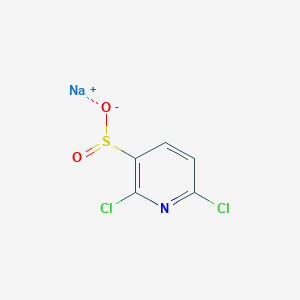
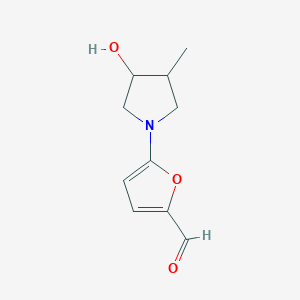
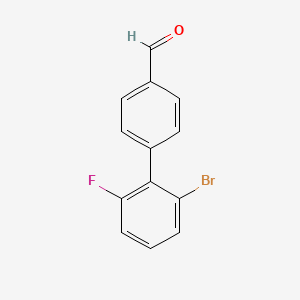

![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

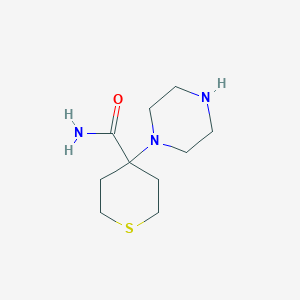
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
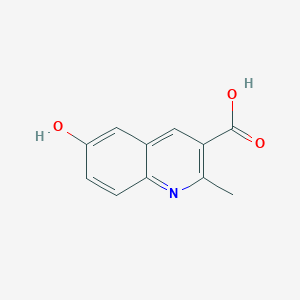
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
